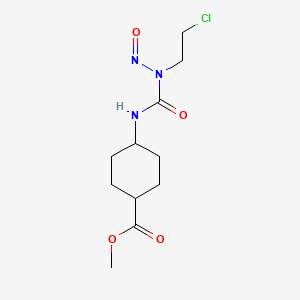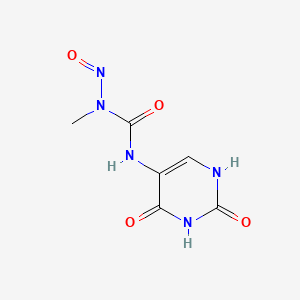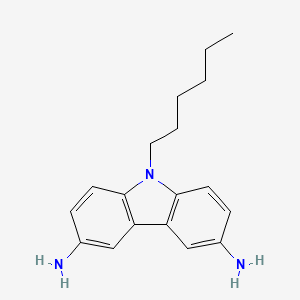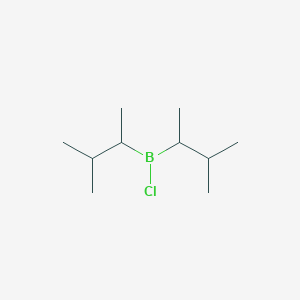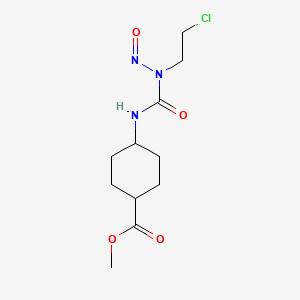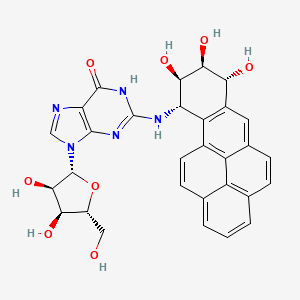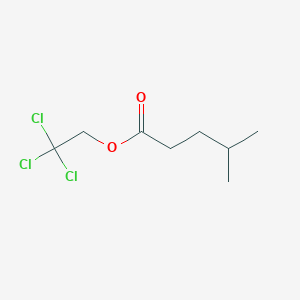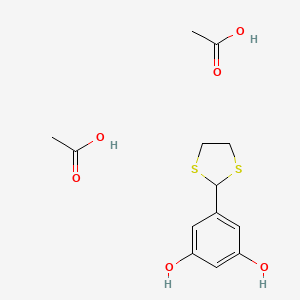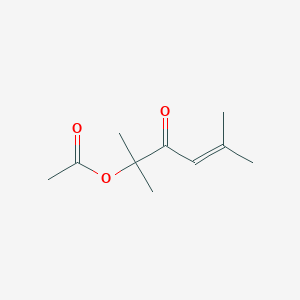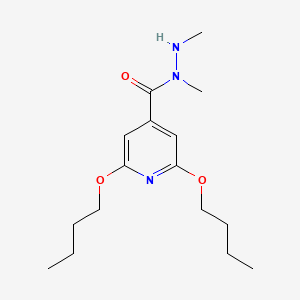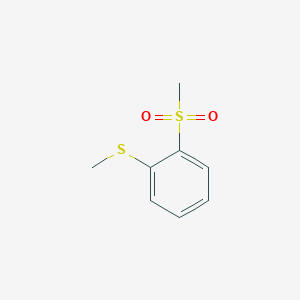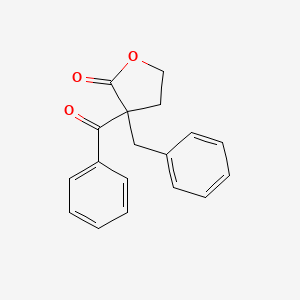
3-Benzoyl-3-benzyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-3-benzyloxolan-2-one: is an organic compound that belongs to the class of oxolanes It is characterized by a benzoyl group and a benzyloxolanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-3-benzyloxolan-2-one typically involves the reaction of benzoyl chloride with benzyloxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzoyl-3-benzyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted oxolanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-3-benzyloxolan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-3-benzyloxolan-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The oxolane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: Another benzene-containing heterocycle with various biological activities.
Benzofuran: Known for its antimicrobial properties and structural similarity to 3-Benzoyl-3-benzyloxolan-2-one.
Imidazole: A five-membered ring compound with significant therapeutic potential.
Uniqueness: this compound is unique due to its specific combination of a benzoyl group and an oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
58688-32-7 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
3-benzoyl-3-benzyloxolan-2-one |
InChI |
InChI=1S/C18H16O3/c19-16(15-9-5-2-6-10-15)18(11-12-21-17(18)20)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI-Schlüssel |
CJLIRPBRIFJKSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


